

A Comparative Crystallographic Analysis of 2-(Dimethylaminomethylene)cyclohexanone Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Dimethylaminomethylene)cyclohexanone

Cat. No.: B105627

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the X-ray crystallographic data of two representative **2-(dimethylaminomethylene)cyclohexanone** derivatives: 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione and (2E)-2-[4-(dimethylamino)benzylidene]-5-methylcyclohexanone. These compounds are of significant interest in medicinal chemistry and materials science due to their versatile chemical nature and potential biological activities. This document summarizes their key structural features, presents a side-by-side comparison of their crystallographic parameters, and details the experimental protocols for their synthesis and crystal structure determination.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the two title compounds, allowing for a direct comparison of their solid-state structures.

Parameter	2- ((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione	(2E)-2-[4-(dimethylamino)benzylidene]-5-methylcyclohexanone
Chemical Formula	C ₁₁ H ₁₇ NO ₂	C ₁₆ H ₂₁ NO
Molecular Weight	195.26 g/mol	243.34 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	C2/c
Unit Cell Dimensions	a = 5.9245(2) Å b = 17.7243(6) Å c = 10.2915(4) Å α = 90° β = 95.352(1)° γ = 90°	a = 20.3655(16) Å b = 7.6148(7) Å c = 18.2999(16) Å α = 90° β = 99.254(3)° γ = 90°
Unit Cell Volume	1075.97(7) Å ³	2801.0(4) Å ³
Z	4	8
Cyclohexane Ring Conformation	Not explicitly stated, but expected to be distorted due to the dione functionality.	Half-chair
Dihedral Angle	-	41.74(16)° (between the cyclohexanone and benzene rings)

Structural Insights

The crystallographic data reveals distinct structural features for each derivative. 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, with its dicarbonyl functionality, is expected to impose significant conformational constraints on the cyclohexyl ring. In contrast, (2E)-2-[4-(dimethylamino)benzylidene]-5-methylcyclohexanone adopts a half-chair conformation for its cyclohexanone ring.^[1] The dihedral angle of 41.74(16)° between the cyclohexanone and the appended benzene ring in the latter indicates a twisted arrangement between these two moieties.^[1]

Experimental Protocols

Synthesis and Crystallization

1. 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione:

This derivative was synthesized by the reaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene.^[2] While the specific crystallization method for obtaining single crystals for X-ray diffraction is not detailed in the available literature, slow evaporation of a suitable solvent or recrystallization from a solvent mixture are common techniques for such compounds.

2. (2E)-2-[4-(dimethylamino)benzylidene]-5-methylcyclohexanone:

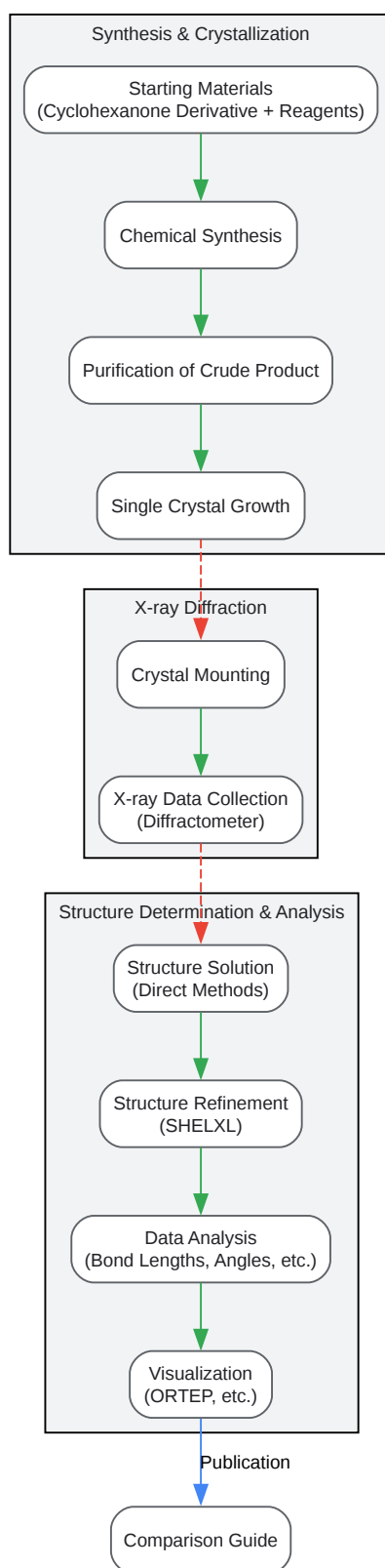
An aqueous solution of 10% NaOH (10 ml) was added to a solution of 3-methylcyclohexanone (0.02 mol) and 4-N,N-dimethylaminobenzaldehyde (0.02 mol) in 40 ml of absolute ethanol. The mixture was stirred for 2 hours and then left to stand overnight. Upon the addition of ice-cold water, a dark-yellow solid precipitated. This solid was filtered, washed with ice-cold water, and dried. Single crystals suitable for X-ray diffraction were obtained by recrystallizing the product from an ethyl acetate solution, which yielded yellow blocks after seven days.^[1]

X-ray Data Collection and Structure Refinement

For both compounds, X-ray diffraction data was collected using a Bruker APEXII CCD diffractometer.^{[1][2]} The structures were solved by direct methods and refined using the SHELXL software package.^[1] For (2E)-2-[4-(dimethylamino)benzylidene]-5-methylcyclohexanone, hydrogen atoms were positioned geometrically and refined using a riding model.^[1]

Visualizing the Crystallographic Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of the **2-(dimethylaminomethylene)cyclohexanone** derivatives discussed.



[Click to download full resolution via product page](#)

Caption: General workflow for X-ray crystallographic analysis.

Logical Relationship of Key Steps

The following diagram outlines the logical progression from obtaining a crystalline sample to the final structural analysis and interpretation.



[Click to download full resolution via product page](#)

Caption: Logical flow from crystal to final structural data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iucrdata.iucr.org [iucrdata.iucr.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Crystallographic Analysis of 2-(Dimethylaminomethylene)cyclohexanone Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105627#x-ray-crystallographic-analysis-of-2-dimethylaminomethylene-cyclohexanone-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com